(S)-4-aminovaleric acid hydrochloride is a chiral amino acid derivative, specifically the hydrochloride salt form of (S)-4-aminovaleric acid. This compound is notable for its role in various biochemical processes and potential therapeutic applications. It is classified as an amino acid and is structurally related to gamma-aminobutyric acid, a neurotransmitter in the central nervous system.
(S)-4-aminovaleric acid hydrochloride can be derived from different sources, including natural biosynthesis in certain organisms and synthetic methods. It is classified under amino acids, particularly as a non-proteinogenic amino acid due to its unique structure and functions distinct from standard protein-building blocks.
The synthesis of (S)-4-aminovaleric acid hydrochloride can be achieved through several methods:
The molecular formula of (S)-4-aminovaleric acid hydrochloride is . The compound features a primary amine group (-NH2) and a carboxylic acid group (-COOH), which are characteristic of amino acids. The structural representation can be summarized as follows:
This structure indicates it has a five-carbon backbone with an amine group at one end and a carboxylic group at the other.
(S)-4-aminovaleric acid hydrochloride participates in several chemical reactions typical for amino acids:
The mechanism of action for (S)-4-aminovaleric acid hydrochloride primarily relates to its function as a neurotransmitter precursor. It is believed to facilitate neurotransmission by modulating GABAergic activity in the brain:
These properties make (S)-4-aminovaleric acid hydrochloride suitable for various applications in biochemical research and pharmaceuticals.
(S)-4-aminovaleric acid hydrochloride has several important applications:
The biocatalytic synthesis of enantiomerically pure (S)-4-aminovaleric acid hydrochloride leverages stereoselective reductive amination as a key strategy. This approach utilizes engineered enzymes to convert levulinic acid—a biomass-derived platform chemical—into the target (S)-enantiomer with high optical purity. Unlike chemical methods, which often suffer from poor stereoselectivity and require harsh conditions, biocatalysis offers an environmentally friendly route with superior atom economy. Reductive amination specifically addresses the challenge of chiral center introduction at the C4 position of the γ-aminovaleric acid backbone, enabling the synthesis of the pharmacologically relevant (S)-configuration [1] [5].
Glutamate dehydrogenase (GDH) enzymes, particularly those derived from Escherichia coli (EcGDH), have been strategically engineered to achieve (S)-enantiomer specificity for 4-aminovaleric acid synthesis. Wild-type GDHs typically exhibit activity toward α-ketoglutarate but negligible activity toward levulinic acid (LA). Through structure-guided engineering, residues critical for substrate recognition are modified to accommodate LA’s γ-ketocarboxylic acid structure. For example, the mutation K116Q in EcGDH alters the substrate-binding pocket’s electrostatic properties, enabling preferential binding and reduction of LA’s ketone group. The resulting (S)-4-aminopentanoic acid is produced with >99% enantiomeric excess (ee), a significant improvement over wild-type enzymes or chemical catalysts [1].
Key advancements include:
Table 1: Engineered GDH Mutants for (S)-4-Aminovaleric Acid Synthesis
Mutation | kcat/Km (LA) | Enantioselectivity | NADPH Efficiency |
---|---|---|---|
Wild-type | Undetectable | N/A | N/A |
K116C | 0.5-fold increase | >90% ee (S) | 2.1-fold improvement |
K116Q/N348M | 42.0-fold increase | >99% ee (S) | 7.9-fold improvement |
Combinatorial saturation mutagenesis (CSM) has been instrumental in expanding the substrate scope of GDHs to include non-natural substrates like levulinic acid. This technique targets multiple residues simultaneously to create diverse mutant libraries, overcoming the limitations of single-point mutations. For EcGDH, CSM at positions K116 and N348 generates variants with up to 42-fold higher catalytic efficiency (kcat/Km) for LA compared to baseline mutants [1].
High-throughput screening (HTS) methodologies:
Dual-enzyme systems address the economic and practical challenges of cofactor dependency in reductive amination. For (S)-4-aminovaleric acid production, EcGDH is coupled with formate dehydrogenase (FDH) from Burkholderia stabilis. This cascade regenerates NADPH in situ by oxidizing formate to CO2, eliminating the need for stoichiometric NADPH supplementation and reducing costs by >40% [1] [7].
System optimization and impact:
Table 2: Performance of Dual-Enzyme Cascades for (S)-4-Aminovaleric Acid Synthesis
Enzyme System | Cofactor Recycler | Conversion (%) | Byproducts | Space-Time Yield |
---|---|---|---|---|
EcGDHK116Q/N348M | FDH | >97% | CO2 | 125 g·L−1·h−1 |
Transaminase (TA) | L-Alanine dehydrogenase | 85% | Pyruvate | 98 g·L−1·h−1 |
Emerging innovations: Immobilized multienzyme reactors (e.g., packed-bed systems) co-localize GDH, FDH, and catalase (CAT) on heterofunctional supports like AG-Co2+/A/G. This configuration enhances operational stability, allowing >80% productivity retention over 12 continuous hours. CAT inclusion mitigates H2O2 buildup from potential oxidase side reactions, preventing enzyme inactivation [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8